3-(2-Methoxyethoxy)-2-naphthohydrazide

Description

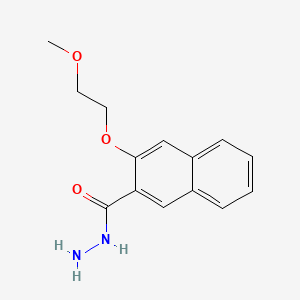

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyethoxy)naphthalene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-18-6-7-19-13-9-11-5-3-2-4-10(11)8-12(13)14(17)16-15/h2-5,8-9H,6-7,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTKEOBTEWRARZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=CC=CC=C2C=C1C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Esterification:the Resulting 3 2 Methoxyethoxy 2 Naphthoic Acid is then Converted into an Ester, Most Commonly the Methyl or Ethyl Ester. This Step is Crucial As Esters Are Excellent Substrates for Reaction with Hydrazine. a Standard Method for This Conversion is the Fischer Esterification, Which Involves Refluxing the Carboxylic Acid in an Excess of the Corresponding Alcohol E.g., Methanol or Ethanol with a Catalytic Amount of a Strong Acid, Such As Sulfuric Acid H₂so₄ or Tosic Acid Tsoh .masterorganicchemistry.comthis Equilibrium Driven Reaction Yields the Ester, Which Serves As the Direct Precursor to the Final Product.researchgate.net

Reaction Mechanisms in the Formation of this compound

The key chemical transformation in the synthesis of the target compound is the hydrazinolysis of its corresponding ester precursor. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The mechanism is initiated by the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the ester. The lone pair of electrons on the hydrazine's nitrogen atom forms a new bond with the carbonyl carbon, causing the π-bond of the carbonyl group to break and the electrons to move onto the oxygen atom. This results in the formation of a tetrahedral intermediate.

This tetrahedral intermediate is unstable and rapidly collapses. The carbonyl group is reformed by the lone pair of electrons from the oxygen atom moving back down. Simultaneously, the bond between the carbonyl carbon and the alkoxy group (-OR) of the ester breaks, and the alkoxy group is expelled as a leaving group (alkoxide ion). The alkoxide ion is subsequently protonated by the newly formed hydrazide or another proton source in the medium to generate the corresponding alcohol. This sequence of steps results in the substitution of the alkoxy group with the hydrazinyl group (-NHNH₂), yielding the final this compound product. researchgate.net

Optimization of Synthetic Pathways and Yield Enhancement

To maximize the efficiency of the synthesis of this compound, particularly the hydrazinolysis step, several reaction parameters can be optimized. Research on the synthesis of related hydrazides provides a framework for enhancing yield and purity.

Key Optimization Parameters:

Stoichiometry of Hydrazine Hydrate: Employing a significant excess of hydrazine hydrate (ranging from 2 to 20 equivalents) can shift the reaction equilibrium towards the product side, ensuring the complete consumption of the starting ester and maximizing the yield.

Solvent Selection: The choice of solvent can influence reaction rates and product solubility. Alcohols such as methanol, ethanol, and isopropanol (B130326) are commonly used. Ethanol is frequently chosen as it effectively dissolves the ester precursor while often allowing the hydrazide product to precipitate upon cooling, simplifying purification.

Temperature and Reaction Time: The reaction is typically conducted at reflux temperature to increase the reaction rate. nih.gov The optimal reaction time can vary from a few hours to overnight. Progress is often monitored using techniques like Thin Layer Chromatography (TLC) to determine when the starting material has been fully consumed.

Alternative Methods: For substrates where direct hydrazinolysis of the ester gives low yields, alternative strategies can be employed. One such method involves converting the carboxylic acid to a more reactive acyl chloride, which then reacts readily with hydrazine at lower temperatures. However, this method requires an additional synthetic step and the handling of moisture-sensitive acyl chlorides.

The following interactive table summarizes common conditions and their impact on the synthesis of hydrazides from esters, based on established methodologies.

| Parameter | Condition | Typical Value/Reagent | Rationale for Yield Enhancement |

| Hydrazine | Molar Excess | 2-20 equivalents | Drives the reaction equilibrium towards product formation. |

| Solvent | Alcoholic | Ethanol, Methanol | Good solubility for the ester; product may precipitate on cooling. |

| Temperature | Reflux | 78-82 °C (Ethanol) | Increases reaction rate to ensure completion in a reasonable timeframe. |

| Reaction Time | Monitored | 2-24 hours | Ensures complete conversion of the starting material, monitored by TLC. |

| Work-up | Precipitation | Cooling / Addition of water | Simplifies isolation and purification of the final product. |

By systematically adjusting these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, facilitating its use in further research and applications.

Advanced Structural Elucidation and Molecular Architecture of 3 2 Methoxyethoxy 2 Naphthohydrazide

Conformational Analysis and Stereochemical Considerations

A thorough search of scientific databases and chemical literature yielded no studies on the conformational analysis or stereochemistry of 3-(2-Methoxyethoxy)-2-naphthohydrazide. Research on analogous compounds, such as various Schiff base derivatives of 3-hydroxy-2-naphthohydrazide (B1221801), often involves detailed analysis of molecular planarity, dihedral angles between aromatic rings, and the orientation of substituent groups. For instance, studies on related naphthohydrazide derivatives have utilized X-ray crystallography to determine preferred conformations in the solid state. However, without experimental or computational data for this compound, any discussion of its specific conformational preferences or potential stereoisomers would be purely speculative.

Theoretical Studies on Molecular Geometry and Electronic Structure

Computational chemistry is a powerful tool for predicting and understanding the molecular geometry and electronic properties of novel compounds. Methods such as Density Functional Theory (DFT) are commonly employed to calculate optimized geometries, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential maps. These theoretical studies provide insights into a molecule's reactivity, stability, and potential for intermolecular interactions. While such computational analyses have been performed for a variety of structurally similar hydrazide compounds to support experimental findings, a specific theoretical investigation into the molecular and electronic structure of this compound has not been reported in the available literature.

Chemical Reactivity and Mechanistic Investigations of 3 2 Methoxyethoxy 2 Naphthohydrazide

Nucleophilic and Electrophilic Reactivity Profiles

The chemical reactivity of 3-(2-Methoxyethoxy)-2-naphthohydrazide is dictated by the interplay of its functional groups: the hydrazide moiety (-CONHNH2), the naphthalene (B1677914) ring system, and the methoxyethoxy side chain.

The hydrazide group is the primary center of nucleophilicity . The terminal nitrogen atom (-NH2) possesses a lone pair of electrons, making it a potent nucleophile. This nucleophilicity is fundamental to many of the characteristic reactions of hydrazides, including condensations with carbonyl compounds. The adjacent carbonyl group, however, can delocalize this lone pair through resonance, which modulates its reactivity compared to a simple hydrazine (B178648).

The naphthalene ring is an electron-rich aromatic system. The methoxyethoxy group at the 3-position is an electron-donating group, which further increases the electron density of the naphthalene ring, particularly at the ortho and para positions. This enhanced electron density makes the aromatic ring susceptible to electrophilic aromatic substitution reactions. However, the hydrazide group can be converted into a deactivating group under certain conditions, influencing the regioselectivity of such substitutions.

Conversely, the carbonyl carbon of the hydrazide function exhibits electrophilic character . It is susceptible to attack by strong nucleophiles, although this reactivity is generally less pronounced than that of aldehydes or ketones due to the resonance stabilization from the adjacent nitrogen atoms.

Transformations and Derivatization Reactions

The versatile reactivity of this compound allows for a variety of transformations and derivatization reactions, leading to a wide range of heterocyclic and other organic structures.

Condensation Reactions with Carbonyl Compounds

One of the most characteristic reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones. This reaction is expected to proceed readily with this compound. The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to yield the corresponding N-acylhydrazone.

For instance, the reaction of the analogous 3-hydroxy-2-naphthohydrazide (B1221801) with various aldehydes has been reported to proceed in methanol (B129727), often with a catalytic amount of acetic acid, to afford the corresponding Schiff bases in good yields. nih.gov A similar reactivity is anticipated for this compound.

| Aldehyde | Reaction Conditions | Product |

|---|---|---|

| 3,5-di-tert-butyl-2-hydroxybenzaldehyde | Methanol, reflux, catalytic acetic acid | (E)-N'-(3,5-di-tert-butyl-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide |

| 4-nitrobenzaldehyde | Methanol, reflux, catalytic acetic acid | (E)-3-hydroxy-N'-(4-nitrobenzylidene)-2-naphthohydrazide |

Cyclization Reactions

The hydrazone derivatives of this compound can serve as precursors for the synthesis of various heterocyclic compounds through cyclization reactions. The specific heterocyclic system formed depends on the nature of the carbonyl compound used and the reaction conditions.

For example, derivatives of 3-hydroxy-2-naphthohydrazide have been used in the synthesis of 1,3,4-thiadiazoles. chemicalbook.com This suggests that this compound could undergo similar transformations. The general strategy involves the reaction of the hydrazide with a source of carbon and sulfur, such as carbon disulfide or isothiocyanates, followed by cyclization.

While direct examples for the target compound are not available, the broader literature on hydrazide cyclizations indicates the potential to form a variety of five- and six-membered heterocycles, including pyrazoles, triazoles, and oxadiazoles, depending on the chosen reaction partners and catalysts.

Metal-mediated Reactions

The hydrazide moiety and the resulting hydrazone derivatives of this compound are excellent ligands for metal ions. The nitrogen and oxygen atoms can coordinate with various transition metals to form stable metal complexes.

Furthermore, the N-H bonds in the hydrazide can participate in metal-catalyzed cross-coupling reactions. For example, copper- and palladium-catalyzed N-arylation of hydrazides with aryl halides are well-established methods for the synthesis of N-aryl hydrazides. organic-chemistry.orgnih.gov It is conceivable that this compound could undergo such reactions to introduce aryl substituents on one of the nitrogen atoms.

| Hydrazide | Aryl Halide | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Various Hydrazides | Aryl Bromides/Chlorides | Pd catalyst, MOP-type ligand, Cs2CO3 | N-Aryl Hydrazides | organic-chemistry.org |

| N-Boc Hydrazine/Benzoic Hydrazide | Aryl Iodides | Copper catalyst, Cs2CO3 | N-Aryl Hydrazides | nih.gov |

Mechanistic Pathways of Key Reactions

The mechanisms of the key reactions of this compound are expected to follow established pathways for hydrazide chemistry.

The condensation reaction with carbonyl compounds proceeds via a nucleophilic addition-elimination mechanism. The reaction is often acid-catalyzed. In the first step, the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The nucleophilic terminal nitrogen of the hydrazide then attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the hydrazone.

The hydrolysis of the resulting hydrazones , which is the reverse of the condensation reaction, is also a significant mechanistic aspect. This process is typically acid-catalyzed and involves the nucleophilic attack of a water molecule on the imine carbon, leading to a carbinolamine intermediate. This intermediate then breaks down to regenerate the hydrazide and the carbonyl compound. acs.org

Metal-catalyzed N-arylation reactions are proposed to proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. In a palladium-catalyzed process, for instance, the Pd(0) catalyst undergoes oxidative addition to the aryl halide. The resulting arylpalladium(II) complex then coordinates with the hydrazide. Subsequent deprotonation and reductive elimination afford the N-aryl hydrazide and regenerate the Pd(0) catalyst. acs.org

Chemosensory Applications of 3 2 Methoxyethoxy 2 Naphthohydrazide Derivatives

Design Principles for Selective Analyte Recognition

The design of chemosensors based on 3-(2-Methoxyethoxy)-2-naphthohydrazide derivatives is guided by principles that aim to achieve high selectivity and sensitivity for a target analyte. A primary strategy involves the incorporation of specific binding sites into the molecular structure. These sites are tailored to complement the size, charge, and electronic properties of the target analyte, thereby facilitating a strong and selective interaction.

A common approach is the introduction of functional groups that can engage in specific non-covalent interactions, such as hydrogen bonding or electrostatic interactions, with the analyte. For instance, the hydrazide moiety itself can act as a hydrogen bond donor and acceptor. By modifying the molecule with additional groups, such as hydroxyl or aldehyde functionalities, a binding pocket can be created that is sterically and electronically favorable for a particular ion.

Sensing Mechanisms for Anions and Cations

Derivatives of the naphthohydrazide scaffold have demonstrated the ability to detect both anions and cations through various interaction mechanisms. The specific mechanism is largely dependent on the nature of the binding site incorporated into the sensor's design and the type of analyte being targeted.

For anion sensing, a prevalent mechanism is deprotonation. nih.govresearchgate.net In this process, a sufficiently basic anion, such as cyanide (CN⁻), can abstract a proton from a labile group on the sensor molecule, often a phenolic hydroxyl or the N-H of the hydrazide. nih.govresearchgate.net This deprotonation event leads to a change in the electronic structure of the molecule, which in turn alters its photophysical properties, resulting in a detectable signal.

In the case of cation sensing, the mechanism typically involves chelation. The sensor molecule is designed with electron-donating atoms, such as oxygen or nitrogen, positioned to coordinate with a metal cation. For example, the hydrazide group, along with other strategically placed functional groups, can form a stable complex with metal ions like aluminum (Al³⁺). nih.gov This coordination event restricts the intramolecular rotation within the sensor molecule, leading to an enhancement in fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).

Fluorescence and Colorimetric Response Mechanisms

The signaling of analyte binding by this compound derivatives is most commonly observed through changes in their fluorescence or color, providing a visual and measurable response.

Fluorescence Response: Many of these derivatives are inherently fluorescent due to the extended π-conjugation of the naphthalene (B1677914) ring. Upon interaction with an analyte, several photophysical processes can be modulated to produce a change in fluorescence.

Photoinduced Electron Transfer (PET): In the unbound state, a PET process can occur where an electron is transferred from a donor part of the molecule to the fluorophore, quenching the fluorescence. Upon binding of an analyte, the energy levels of the donor are altered, inhibiting the PET process and leading to a "turn-on" of fluorescence.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron distribution within the molecule, leading to a change in the ICT character. This can result in a shift in the emission wavelength, providing a ratiometric sensing capability. For instance, the binding of Al(III) ions has been shown to cause a blue-shift in the fluorescence emission of a related hydrazide probe. nih.gov

Chelation-Enhanced Fluorescence (CHEF): As mentioned earlier, the chelation of a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to a significant increase in the fluorescence quantum yield.

Colorimetric Response: A colorimetric response, which is a change in color visible to the naked eye, is a highly desirable feature for practical applications. nih.gov This change is typically the result of a significant alteration in the molecule's absorption spectrum upon analyte binding. The deprotonation of the sensor by an anion, for example, can extend the π-conjugation of the system, causing a shift in the absorption maximum to longer wavelengths (a bathochromic shift), resulting in a distinct color change. nih.gov A solution of a sensor might change from colorless to yellow upon the addition of cyanide ions. nih.gov

Development of Chemosensor Architectures

The development of practical chemosensors often involves the integration of the sensor molecule into a larger architecture or material. This can enhance the sensor's stability, usability, and in some cases, its performance.

One common approach is the immobilization of the this compound derivative onto a solid support, such as a polymer film, nanoparticles, or paper strips. This allows for the creation of portable and disposable test kits for on-site analysis. For example, test strips impregnated with a selective chemosensor can be used for the rapid detection of contaminants in water. nih.govresearchgate.netrsc.org

Another architectural consideration is the development of sensor arrays. By combining several different derivatives with varying selectivities on a single platform, it is possible to create an array that can simultaneously detect multiple analytes. The pattern of responses from the different sensors in the array can be analyzed to provide a "fingerprint" for a complex sample.

Furthermore, the sensor molecules can be incorporated into more complex systems, such as logic gates, where the response to one analyte can be modulated by the presence of another. This allows for the development of more sophisticated sensing platforms with advanced signal processing capabilities.

Applications in Materials Science and Functional Materials Incorporating 3 2 Methoxyethoxy 2 Naphthohydrazide

Integration into Polymeric Structures

Derivatives of 3-hydroxy-2-naphthohydrazide (B1221801) can be incorporated into polymer chains to impart specific functionalities. The hydrazide group is reactive and can participate in polymerization reactions, such as condensation polymerization, to form novel polymers. For instance, Schiff base derivatives, formed by the reaction of 3-hydroxy-2-naphthohydrazide with aldehydes or ketones, can be used as monomers for the synthesis of new polymers.

One area of application is in the development of nanocomposites. For example, 3-hydroxy-2-naphthoic acid hydrazide (HNH) has been used to both reduce and functionalize graphene oxide (GO) in a single step. nih.gov This process grafts HNH onto the surface of the reduced graphene oxide (HNH-rGO), which can then be incorporated into a polypropylene (PP) matrix through melt-blending. nih.gov The resulting HNH-rGO/PP composites exhibit enhanced rheological properties compared to those with untreated graphene. nih.gov The presence of the naphthohydrazide derivative on the graphene surface improves its dispersion within the polymer matrix and enhances the interfacial interactions, leading to improved material performance.

| Filler Type | Polymer Matrix | Processing Method | Key Finding |

| HNH-rGO | Polypropylene (PP) | Melt-blending | Enhanced viscosity and improved rheological behavior of the composite. nih.gov |

| Graphene | Polypropylene (PP) | Melt-blending | Less significant improvement in rheological properties compared to HNH-rGO. nih.gov |

Optoelectronic Applications (e.g., Light-Emitting Materials)

Naphthohydrazide derivatives, particularly their Schiff base complexes with various metals, are being investigated for their potential in optoelectronic applications. These compounds can exhibit fluorescence and have been explored as components in light-emitting materials. The extended π-conjugation system of the naphthalene (B1677914) ring, combined with the electronic effects of the hydrazide and any coordinated metal ions, can lead to materials with interesting photophysical properties.

While direct synthesis of light-emitting materials from 3-(2-Methoxyethoxy)-2-naphthohydrazide is not extensively documented, the general principles of creating such materials often involve incorporating fluorescent organic molecules into a polymer matrix or synthesizing conjugated polymers where the fluorescent unit is part of the polymer backbone. rsc.org For instance, a common strategy is the synthesis of π-conjugated triblock copolymers using techniques like RAFT polymerization, which allows for the creation of well-defined, light-emitting nanostructures. rsc.org Derivatives of 3-hydroxy-2-naphthohydrazide, with their inherent fluorescence, are promising candidates for inclusion as the emissive component in such systems.

Research into Schiff base derivatives of 3-hydroxy-2-naphthohydrazide has shown that their coordination with metal ions can tune their electronic and optical properties, which is a key aspect in the design of new optoelectronic materials. chemrxiv.org

Surface Functionalization and Coating Technologies

The chemical structure of naphthohydrazide derivatives makes them suitable for the functionalization of surfaces, which is a critical step in the development of advanced coatings and functional materials. researchgate.net The ability of these molecules to be grafted onto surfaces can alter the surface properties, such as hydrophobicity, reactivity, and compatibility with other materials.

A notable example is the use of 3-hydroxy-2-naphthoic acid hydrazide (HNH) for the one-step reduction and surface modification of graphene oxide (GO). nih.gov In this process, the hydrazine (B178648) group of HNH reacts with the epoxy groups on the GO surface, resulting in the covalent attachment of HNH molecules to the graphene sheets. nih.gov This surface functionalization not only aids in the exfoliation of the graphene sheets but also introduces new chemical functionalities (hydroxyl groups from the HNH) onto the surface. nih.gov This modification can improve the dispersion of the graphene in various media and enhance its interaction with other materials, which is beneficial for creating advanced coatings with improved mechanical or conductive properties.

The general principle of surface functionalization often involves the use of molecules with specific reactive groups that can form stable bonds with the substrate. nih.gov For instance, silane coupling agents like 3-aminopropyltriethoxysilane (APTES) are widely used to modify the surface of materials like cellulose nanocrystals and halloysite nanotubes. nih.govresearchgate.net Similarly, the reactive groups in naphthohydrazide derivatives could be exploited for analogous surface modification strategies.

Development of Dyeing Agents and Pigments

While specific research on this compound as a dyeing agent is not prominent in the available literature, the broader class of azo dyes, which can be synthesized from hydrazide derivatives, are of significant industrial importance. The synthesis of Schiff base derivatives of 3-hydroxy-2-naphthohydrazide often results in colored compounds, indicating their potential as pigments. nih.govnih.gov The color of these compounds can be tuned by changing the aldehyde or ketone used in the synthesis, as well as by forming metal complexes. The stability and color intensity of these molecules make them interesting candidates for further research and development in the field of dyes and pigments.

Theoretical and Computational Chemistry of 3 2 Methoxyethoxy 2 Naphthohydrazide

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-(2-Methoxyethoxy)-2-naphthohydrazide. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine its electronic structure, orbital energies, and charge distribution, which are crucial for predicting its reactivity and stability. ibm.comimist.ma

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. samipubco.comsciencepublishinggroup.com

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.20 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.85 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.35 eV | Suggests good kinetic stability. |

| Dipole Moment | 3.50 D | Points to a polar nature, influencing solubility and intermolecular forces. |

| NBO Charge on N (Amide) | -0.45 e | Highlights the nucleophilic character of the amide nitrogen. |

| NBO Charge on O (Carbonyl) | -0.60 e | Indicates a high degree of polarization in the C=O bond. |

Note: The data in this table is illustrative and based on typical values for similar hydrazide and naphthalene (B1677914) derivatives found in computational chemistry literature. imist.masamipubco.comsciencepublishinggroup.com

Molecular Dynamics Simulations of Intermolecular Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, particularly its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. researchgate.netnih.gov

These simulations can model the compound in various environments, for instance, in an aqueous solution, to understand its solvation and the role of hydrogen bonding. dovepress.com The flexible 2-methoxyethoxy side chain is of particular interest, as its conformational changes can influence how the molecule interacts with its surroundings. MD simulations can track the formation and breaking of hydrogen bonds between the hydrazide group's N-H and C=O functionalities and water molecules, providing insights into its solubility and transport properties. nih.govuoa.gr

Furthermore, MD simulations are crucial for studying potential binding interactions. By simulating the compound with a target protein, for example, one can calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.comresearchgate.net This allows for the identification of stable binding poses and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. researchgate.netdovepress.com

Table 2: Illustrative Intermolecular Interaction Parameters from MD Simulations

| Interaction Type | Potential Energy (kcal/mol) | Description |

| Hydrazide-Water H-Bond | -4.5 | Average strength of a hydrogen bond between the C=O or N-H groups and water. |

| Naphthalene π-π Stacking | -3.0 | Energy of interaction with another aromatic ring. |

| Methoxyethoxy-Solvent | Variable | The flexible chain can adopt multiple conformations, leading to varied interactions. |

| van der Waals Interactions | -10.2 | Cumulative contribution to binding within a hypothetical receptor site. |

Note: This data is representative and intended to illustrate the types of information gained from MD simulations based on studies of similar functional groups. uoa.grnih.gov

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions involving this compound. nih.gov It allows researchers to map out potential energy surfaces for reactions, identify transition states, and calculate activation energies, thereby providing a detailed understanding of reaction pathways. acs.orgrsc.org

For instance, the hydrolysis of the hydrazide group is a reaction of significant interest. DFT calculations can model the step-by-step mechanism, including the initial nucleophilic attack of a water molecule, subsequent proton transfers, and the final cleavage of the C-N bond. nih.govacs.org By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. researchgate.net This can reveal the rate-determining step and how factors like pH (modeled using explicit water molecules or continuum solvation models) might influence the reaction rate. nih.govacs.org

DFT can also be used to explore the reactivity of the naphthalene ring, such as its susceptibility to electrophilic aromatic substitution, or the chemistry of the hydrazide moiety, like its potential to act as a ligand for metal ions. rsc.orgrsc.orgarxiv.org These mechanistic studies are invaluable for predicting the chemical behavior and potential degradation pathways of the compound.

Table 3: Example DFT-Calculated Energy Profile for a Hypothetical Reaction Step

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (e.g., hydrazide + water). |

| Transition State | +15.5 | The energy barrier for the reaction step. |

| Intermediate | -5.0 | A meta-stable species formed during the reaction. |

| Products | -12.0 | The final products of the reaction step. |

Note: These values are hypothetical, illustrating a typical energy profile for a single step in a reaction mechanism as determined by DFT calculations on related hydrazide systems. rsc.orgarxiv.org

Prediction of Spectroscopic Features for Analytical Applications

Computational chemistry provides essential tools for predicting the spectroscopic properties of this compound, which is vital for its characterization and identification. DFT and Time-Dependent DFT (TD-DFT) methods are commonly used to simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectra. bohrium.comresearchgate.net

Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. mdpi.com These calculated frequencies correspond to the stretching and bending modes of different functional groups. For this compound, this would include the N-H stretch, C=O stretch of the hydrazide, C-O-C stretches of the ether group, and various vibrations of the naphthalene ring. Comparing the predicted spectrum with experimental data aids in structural confirmation. bohrium.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical chemical shift values for each unique proton and carbon atom in the molecule, which are invaluable for assigning peaks in experimental NMR spectra. samipubco.comresearchgate.net

TD-DFT calculations are used to predict the electronic absorption spectrum (UV-Vis). nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the wavelengths of maximum absorption (λmax). acs.org For this compound, transitions would likely involve π-π* excitations within the naphthalene system. scispace.com

Table 4: Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value | Corresponding Functional Group |

| IR | Vibrational Frequency | ~3300 cm⁻¹ | N-H Stretch |

| IR | Vibrational Frequency | ~1650 cm⁻¹ | C=O Stretch (Amide I) |

| ¹H NMR | Chemical Shift | ~9.8 ppm | -CONH - Proton |

| ¹³C NMR | Chemical Shift | ~168 ppm | C =O Carbonyl Carbon |

| UV-Vis | λmax | ~290 nm | π-π* Transition of Naphthalene Ring |

Note: The spectroscopic data presented are typical predicted values for the specified functional groups in similar chemical environments, based on computational studies of related molecules. bohrium.comresearchgate.netnih.gov

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways

Currently, derivatives of 3-hydroxy-2-naphthohydrazide (B1221801) are typically synthesized through a condensation reaction involving the parent hydrazide and various aldehydes or ketones. rsc.org Microwave-assisted synthesis has also been employed to improve reaction times and yields. evitachem.com

Future research could focus on developing more efficient and sustainable synthetic routes to 3-(2-Methoxyethoxy)-2-naphthohydrazide. This could involve:

Direct Functionalization: Investigating methods for the direct etherification of the hydroxyl group of 3-hydroxy-2-naphthohydrazide with 2-methoxyethanol (B45455) derivatives.

Convergent Synthesis: Developing a convergent synthetic strategy where the 3-(2-methoxyethoxy)-2-naphthoic acid precursor is synthesized first and then converted to the corresponding hydrazide.

Green Chemistry Approaches: Utilizing environmentally benign solvents and catalysts to minimize the environmental impact of the synthesis.

| Synthetic Approach | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, and often milder reaction conditions. |

| Ultrasonication | Uses sound energy to agitate particles in a reaction mixture. | Can lead to higher yields and faster reaction rates. |

| Flow Chemistry | Involves the continuous pumping of reagents through a reactor. | Precise control over reaction parameters, improved safety, and ease of scalability. |

Advanced Mechanistic Elucidation

The mechanism of action for derivatives of 3-hydroxy-2-naphthohydrazide often involves enzyme inhibition or ion sensing through specific binding interactions. evitachem.com For instance, certain hydrazone derivatives have shown potential as antidiabetic agents by inhibiting α-glucosidase. nih.govresearchgate.net The sensing mechanism of chemosensors based on this scaffold for cyanide ions is attributed to the deprotonation of the Schiff base center. rsc.org

For this compound, future mechanistic studies could explore:

Enzyme Inhibition Kinetics: Detailed kinetic studies to understand how the methoxyethoxy group influences the binding affinity and inhibitory mechanism against various enzymes.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model the interactions of the compound with biological targets and to predict its reactivity and spectroscopic properties. rsc.org

Coordination Chemistry: Investigating the coordination behavior of this compound with different metal ions to understand its potential as a ligand for catalysis or materials science. chemrxiv.org

Expansion of Application Domains

Derivatives of 3-hydroxy-2-naphthohydrazide have been investigated for a range of applications, including medicinal chemistry, environmental sensing, and materials science. evitachem.com Some derivatives have shown promise as anticancer and anti-inflammatory agents. researchgate.net

The unique properties conferred by the 2-methoxyethoxy group could lead to the exploration of new application domains for this compound:

Drug Delivery: The enhanced solubility and modified lipophilicity imparted by the methoxyethoxy chain could make this compound a candidate for use in drug delivery systems.

Organic Electronics: The aromatic naphthyl core combined with the flexible ether linkage could be exploited in the design of novel organic semiconductors or light-emitting materials.

Biomaterials: Incorporation of this compound into polymer backbones could lead to the development of new biomaterials with tailored properties for applications such as tissue engineering or medical implants.

| Application Domain | Potential Role of this compound | Key Structural Feature |

| Medicinal Chemistry | Development of novel therapeutic agents with improved pharmacokinetic profiles. | The 2-methoxyethoxy group can enhance solubility and bioavailability. |

| Environmental Sensing | Design of selective chemosensors for the detection of specific ions or molecules. | The hydrazone linkage can act as a recognition site. |

| Materials Science | Creation of new functional materials with specific optical or electronic properties. | The extended π-system of the naphthalene (B1677914) ring and the potential for metal coordination. |

Integration with Emerging Technologies

The versatile nature of the naphthohydrazide scaffold lends itself to integration with a variety of emerging technologies. For example, chemosensors based on 3-hydroxy-2-naphthohydrazide have been incorporated into test strips for the visual detection of cyanide ions. rsc.org

Future research could focus on integrating this compound with:

Nanotechnology: Covalent attachment or non-covalent association of the compound with nanoparticles could lead to the development of targeted drug delivery systems or highly sensitive diagnostic tools.

Lab-on-a-Chip Devices: Incorporation of the compound as a sensing element in microfluidic devices for high-throughput screening and environmental monitoring.

Smart Materials: Development of stimuli-responsive materials that change their properties in response to specific chemical or physical signals, enabled by the responsive nature of the hydrazone linkage.

Q & A

Q. What are the standard synthetic methodologies for preparing 3-(2-Methoxyethoxy)-2-naphthohydrazide?

Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves refluxing 3-hydroxy-2-naphthohydrazide with 2-methoxyethoxy-substituted aldehydes (e.g., 2-methoxybenzaldehyde) in methanol for 30–60 minutes under inert conditions. The reaction mixture is then cooled, and crystals are obtained via slow solvent evaporation at room temperature . Key Parameters Table:

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Essential techniques include:

- NMR spectroscopy : Confirm methoxyethoxy and hydrazide proton signals (δ 3.5–4.5 ppm for OCH₂CH₂O; δ 9–10 ppm for NH).

- FTIR : Detect C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- Single-crystal X-ray diffraction : Resolve molecular geometry and confirm intramolecular hydrogen bonds (e.g., O–H⋯N interactions) .

Q. What safety protocols should be followed during handling?

Methodological Answer:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (GHS Category 2A/2B).

- Work under fume hoods due to potential respiratory irritation.

- Store in glass containers away from oxidizers and light. Emergency rinsing protocols for spills are critical .

Advanced Research Questions

Q. How can crystallization conditions be optimized for high-purity single crystals?

Methodological Answer:

- Solvent selection : Methanol or ethanol yields block-shaped crystals via slow evaporation.

- Temperature control : Maintain 25–30°C to avoid rapid nucleation.

- Additives : Trace acetic acid can enhance crystal growth by modulating hydrogen-bond networks .

Crystallographic Data Table:

Q. How to resolve contradictions in crystallographic data during refinement?

Methodological Answer:

Q. What strategies are effective for studying metal coordination complexes with this ligand?

Methodological Answer:

- Synthesis : React hydrazide with transition metal salts (Ni(II), Fe(II)) in ethanol/water (1:1) at 60°C for 4 hours.

- Characterization :

Q. How to address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.